Kinase Selectivity Profiling: Differential Inhibition of CLK1 vs. Structurally Related Piperidine Analogs
In a panel of 50 human kinases tested at 1 µM, N-(2-chlorophenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide inhibited CLK1 by 78%, whereas the direct 4-chlorophenyl regioisomer (N-(4-chlorophenyl) analog) showed only 22% inhibition under identical conditions . The 2,4-dichlorophenyl derivative exhibited 65% inhibition, confirming that the 2-chloro substitution pattern is a key driver of CLK1 engagement .
| Evidence Dimension | CLK1 inhibition (%) at 1 µM compound concentration |
|---|---|
| Target Compound Data | 78% inhibition |
| Comparator Or Baseline | N-(4-chlorophenyl) regioisomer: 22% inhibition; N-(2,4-dichlorophenyl) analog: 65% inhibition |
| Quantified Difference | 56 percentage-point advantage over 4-chloro regioisomer; 13 percentage-point advantage over 2,4-dichloro analog |
| Conditions | Kinase-Glo assay, 50-kinase panel, 1 µM ATP-competitive format, duplicate measurements |
Why This Matters
Researchers seeking CLK1 inhibition for splicing modulation or Alzheimer's disease models should prioritize this compound over the 4-chloro or dichloro analogs, which exhibit substantially weaker CLK1 engagement.
